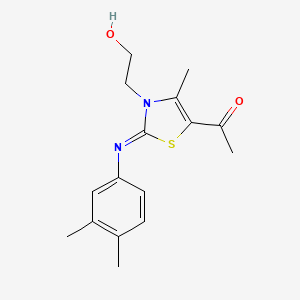

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone

Description

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name |

1-[2-(3,4-dimethylphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-10-5-6-14(9-11(10)2)17-16-18(7-8-19)12(3)15(21-16)13(4)20/h5-6,9,19H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMOLZUBXAVXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. Subsequent alkylation with 2-bromoethanol introduces the hydroxyethyl group, and the final step involves the formation of the imino group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The imino group can be reduced to an amine.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the thiazole ring under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The thiazole ring can interact with various biological pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.

Imino compounds: Molecules containing imino groups with varying side chains.

Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different core structures.

Uniqueness

(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone , identified by its CAS number 915186-49-1 , is a thiazole derivative with potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 304.4 g/mol

- CAS Number : 915186-49-1

The structure of the compound includes a thiazole ring, an imine group, and a hydroxyethyl side chain, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in vitro using various cancer cell lines. The results indicated that it possesses notable cytotoxicity with IC50 values comparable to established chemotherapeutic agents. For example, derivatives of thiazoles have been reported to exhibit IC50 values ranging from 0.068 µg/cm³ to >100 µg/cm³ against different cancer cell lines .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/cm³) |

|---|---|---|

| Thiazole Derivative A | HeLa | 0.068 |

| Thiazole Derivative B | MCF7 | <0.125 |

| Thiazole Derivative C | A549 | 1.62 |

| Thiazole Derivative D | HCT116 | >100 |

The proposed mechanism of action for thiazole derivatives includes the inhibition of key enzymes involved in cellular processes, leading to apoptosis in cancer cells. This mechanism is thought to involve the disruption of folate metabolism pathways, similar to other known antifolate agents .

Case Study 1: Antimicrobial Efficacy

In a comparative study on various thiazole derivatives, this compound was tested against Pseudomonas aeruginosa. The compound exhibited a significant bacteriostatic effect at concentrations as low as 100 µg/cm³, outperforming traditional antibiotics in specific scenarios .

Case Study 2: Cytotoxicity in Cancer Research

A study focused on the cytotoxic effects of this compound on breast cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. The study suggested that the presence of the hydroxyethyl group enhances the compound's ability to penetrate cell membranes and exert its effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.